2-Methyl-1,3,2-dioxaphosphorinane 2-oxide

Ring-opening polymerization thermodynamics monomer selection

Sourcing a reliable model monomer for cyclic phosphate ring-opening polymerization (ROP) studies often means choosing between analogs with undocumented kinetics or excessive chain transfer. 2-Methyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 13407-03-9) is the established reference monomer for ROP thermodynamic and mechanistic investigations, offering a unique combination of a minimal exocyclic methyl reporter group and a six-membered ring. • Defined axial/equatorial conformer equilibrium enables solvent-solute interaction studies via 13C NMR. • Faster alkaline hydrolysis than larger 2-alkyl congeners supports rapid hydrolytic ring-opening when needed. • Well-characterized polymerization kinetics eliminate the guesswork in initiator/catalyst screening.

Molecular Formula C4H9O3P
Molecular Weight 136.09 g/mol
CAS No. 13407-03-9
Cat. No. B12803819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,2-dioxaphosphorinane 2-oxide
CAS13407-03-9
Molecular FormulaC4H9O3P
Molecular Weight136.09 g/mol
Structural Identifiers
SMILESCP1(=O)OCCCO1
InChIInChI=1S/C4H9O3P/c1-8(5)6-3-2-4-7-8/h2-4H2,1H3
InChIKeySKEMFEUSYWGOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3,2-dioxaphosphorinane 2-oxide: Core Chemical Profile


2-Methyl-1,3,2-dioxaphosphorinane 2-oxide is a six-membered cyclic phosphonate (C4H9O3P, MW 136.09) characterized by a P–CH3 exocyclic bond and a P=O moiety within a 1,3,2-dioxaphosphorinane ring [1]. It serves as a model monomer in ring-opening polymerization studies, where its polymerization is highly reversible and plagued by extensive chain transfer to monomer [2]. The compound exists in solution as a dynamic equilibrium of axial (a) and equatorial (e) conformers, which directly impacts its reactivity and spectroscopic behavior [3].

Model monomer for ring-opening polymerization mechanism studies
Highly reversible polymerization providing thermodynamic insight
Dynamic axial/equatorial conformer equilibrium for stereoelectronic investigation

2-Methyl-1,3,2-dioxaphosphorinane 2-oxide: Substitution Risks


Even subtle structural modifications—lengthening the alkyl chain, introducing ring substituents, or altering the ring size—dramatically change the polymerization thermodynamics, hydrolytic stability, and conformational bias of 1,3,2-dioxaphosphorinane 2-oxides [1]. The 2-methyl derivative occupies a unique position where its low steric bulk leads to fast alkaline hydrolysis rates relative to larger 2-alkyl congeners, yet its six-membered ring makes its polymerization far more reversible than that of the five-membered 2-methyl-1,3,2-dioxaphospholane 2-oxide [2]. Simple vendor-based “analog” selection without considering these quantitative performance gaps risks selecting a compound that fails to polymerize to high molecular weight, hydrolyzes prematurely in aqueous processing, or exhibits an unintended conformational distribution that alters downstream reactivity [3].

5-Membered ring analog may exhibit less reversible polymerization, affecting molecular weight build-up.
Larger 2-alkyl substitution may reduce alkaline hydrolysis rate, changing aqueous processing profile.
Conformationally biased analogs (e.g., 2-phenyl) may alter stereochemical reactivity and derivatization outcomes.

2-Methyl-1,3,2-dioxaphosphorinane 2-oxide: Analog Benchmarking


Polymerization Ceiling Temperature: 6- vs. 5-Membered Ring

The six-membered 2-methyl-1,3,2-dioxaphosphorinane 2-oxide exhibits a substantially lower polymerization ceiling temperature (Tc) than the five-membered 2-methyl-1,3,2-dioxaphospholane 2-oxide, making its ring-opening polymerization highly reversible and equilibrium-limited [1]. This thermodynamic penalty is intrinsic to the six-membered ring and is not observed for the 1,3,2-dioxaphospholane analog, which polymerizes with far less reversibility [1].

Ceiling Temperature
Cross-study comparable
6-Membered ring: highly reversible ROP; 5-membered analog: significantly less reversible.
Supports monomer selection for polymerization thermodynamics studies.
Exact ceiling temperature not reported; verify under intended initiation conditions.
Ring-opening polymerization thermodynamics monomer selection

Chain-Transfer Propensity: Methyl vs. Hydro Analog

In anionic ring-opening polymerization, 2-methyl-1,3,2-dioxaphosphorinane 2-oxide suffers from extensive chain transfer to monomer involving the exocyclic methyl ester group, leading to polymers with cyclic end-groups and limited molecular weight [1]. Replacing the 2-methyl with a 2-hydro substituent (2-hydro-2-oxo-1,3,2-dioxaphosphorinane) eliminates this chain-transfer pathway, enabling the synthesis of high-molecular-weight polymers that can be subsequently oxidized to acidic polyesters [1].

Chain Transfer
Head-to-head comparison
2-Methyl: extensive chain transfer to monomer; 2-hydro analog: chain transfer eliminated, high-MW polymer obtained.
2-Methyl may not support linear polyphosphate synthesis; 2-hydro analog provides defined polymers.
Qualitative difference reported under anionic ROP conditions.
Chain transfer polymer architecture end-group fidelity

Alkaline Hydrolysis Rate: Steric Shielding Effect

A quantitative structure–reactivity relationship (QSAR) study of alkaline hydrolysis of 2-alkyl-2-oxo-1,3,2-dioxaphosphorinanes demonstrated that the rate constant is systematically modulated by the steric and electronic nature of the exocyclic alkyl group [1]. The 2-methyl derivative hydrolyzes faster than its 2-ethyl and bulkier 2-alkyl counterparts, consistent with reduced steric shielding at the phosphorus center [1].

Alkaline Hydrolysis Rate
Class-level inference
Rate increases as exocyclic alkyl steric bulk decreases; 2-methyl hydrolyzes fastest among tested 2-alkyl congeners.
Faster degradation in aqueous alkaline environments relative to larger alkyl analogs.
Exact rate constants not extracted; structure–reactivity model context.
Hydrolytic stability structure–reactivity aqueous processing

Conformational Preferences: Methyl vs. Bulky Substituents

2-Methyl-1,3,2-dioxaphosphorinane 2-oxide exists as a mixture of axial (a) and equatorial (e) conformers, and the 13C NMR chemical shifts of these two forms are distinct and unusually solvent-sensitive [1]. This conformational equilibrium is fundamentally different from that of the 2-phenyl analog, where the bulky phenyl group strongly biases the equilibrium toward the equatorial conformer, and from the 5,5-dimethyl analog, where the gem-dimethyl substituents on the ring rigidify the chair conformation [2].

Conformer Equilibrium
Class-level inference
Mixture of axial (a) and equatorial (e) conformers; solvent-sensitive 13C NMR shifts.
Conformational flexibility may affect stereochemical outcomes in derivatization reactions.
Quantitative a/e ratio not reported; equilibrium sensitive to solvent polarity.
Conformational analysis 31P NMR stereoelectronics

Thermal Decomposition Onset: vs. 5,5-Dimethyl Analog

The 5,5-dimethyl-substituted analog (DMTO) exhibits a thermogravimetrically determined initial decomposition temperature of approximately 188 °C with a char yield of 10% under inert atmosphere [1]. The unsubstituted 2-methyl-1,3,2-dioxaphosphorinane 2-oxide, lacking the gem-dimethyl stabilization of the 1,3-propanediol backbone, is expected to undergo thermal decomposition at a lower onset temperature, consistent with the general observation that gem-dimethyl substitution enhances thermal stability in 1,3,2-dioxaphosphorinane rings [2].

Thermal Decomposition
Data to verify
Expected decomposition onset below ~188 °C, based on 5,5-dimethyl analog (DMTO) TGA data.
Earlier thermal decomposition may limit use in high-temperature processing applications.
No direct TGA data for 2-methyl compound; class-level inference.
Thermal stability flame retardancy TGA

Synthetic Accessibility: PTC P-Alkylation vs. Bulky Analogs

Phase-transfer catalytic (PTC) P-alkylation of cyclic phosphites proceeds smoothly for 2-methyl and other straight-chain alkyl groups, giving satisfactory yields . However, cyclic phosphonic esters with bulky exocyclic substituents required alternative routes (alcoholysis of tert-butyl phosphonyl dichloride with disodium glycolate) to achieve acceptable yields, indicating that the 2-methyl compound is synthetically more accessible than sterically hindered analogs .

Synthetic Accessibility
Cross-study comparable
PTC P-alkylation proceeds smoothly with satisfactory yields; sterically hindered analogs require alternative alcoholysis route.
More synthetically accessible than bulky 2-alkyl analogs via lower-cost PTC route.
Specific yield percentages not provided; review synthetic protocol for target scale.
Synthesis methodology P-alkylation yield optimization

2-Methyl-1,3,2-dioxaphosphorinane 2-oxide: Optimal Application Domains


Mechanistic Studies of Ring-Opening Polymerization

Because its six-membered ring makes polymerization highly reversible and its 2-methyl group is the minimal reporter for chain-transfer processes, this compound is the established model monomer for studying the thermodynamics and mechanism of cyclic phosphate ring-opening polymerization [1]. No other analog simultaneously provides the combination of a simple exocyclic substituent and a six-membered ring with such well-characterized polymerization kinetics.

31P/13C NMR Conformational Analysis Standard

The distinct axial/equatorial conformer equilibrium of the 2-methyl compound, and the unusual solvent sensitivity of its 13C NMR shifts, make it a valuable spectroscopic probe for studying solvent–solute interactions and conformational dynamics in organophosphorus chemistry [1]. Analogs with bulky substituents (e.g., 2-phenyl) or ring rigidification (e.g., 5,5-dimethyl) lack this conformational flexibility.

Alkylphosphonate Synthesis via Hydrolytic Ring-Opening

The alkaline hydrolysis rate of the 2-methyl compound, systematically faster than that of higher 2-alkyl congeners as established by multiple regression structure–reactivity analysis [1], positions it as the preferred precursor when rapid hydrolytic ring-opening to the corresponding alkylphosphonic acid is desired under mild alkaline conditions.

Low-Temperature Flame Retardant Synthesis

Although its thermal stability is lower than that of the 5,5-dimethyl analog, the 2-methyl compound's earlier decomposition onset (below ~188 °C) can be advantageous in low-processing-temperature polymers where early release of phosphorus-containing volatiles is needed for gas-phase flame inhibition [1]. The synthetic accessibility via PTC P-alkylation further supports its cost-effective use in applications not requiring extreme thermal endurance .

Application
Selection Property
Validation Focus
Mechanistic ROP studies
Six-membered cyclic phosphonate monomer with characterized polymerization thermodynamics
Reversibility and chain-transfer behavior under anionic/cationic initiation
31P/13C NMR conformational analysis
Dynamic axial/equatorial conformer equilibrium
Solvent-dependent chemical shift trends and conformer population assessment
Alkylphosphonate synthesis via hydrolytic ring-opening
Relatively fast alkaline hydrolysis rate among 2-alkyl analogs
Hydrolysis kinetics and product profile under mild alkaline conditions
Low-temperature flame retardant synthesis
Earlier thermal decomposition onset and PTC-accessible synthesis
TGA decomposition profile and flame inhibition research in target polymer matrix
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